5-Methyl-deoxycytidine-5'-triphosphate, commonly referred to as 5-methyl-dCTP, is a nucleotide analog of deoxycytidine triphosphate. It plays a significant role in molecular biology, particularly in the context of DNA synthesis and epigenetics. This compound is characterized by the presence of a methyl group at the 5-position of the cytosine base, which is crucial for various biological processes, including gene regulation and DNA methylation.
5-Methyl-dCTP can be synthesized chemically or obtained from commercial suppliers specializing in nucleotides. It is often used in laboratory settings for applications such as polymerase chain reactions and the synthesis of methylated DNA probes. The compound is available in various forms, including sodium salt solutions, and is typically stored at low temperatures to maintain stability .
5-Methyl-dCTP belongs to the class of deoxyribonucleoside triphosphates and is classified as a nucleotide analog. Its chemical structure allows it to participate in DNA synthesis similarly to its unmethylated counterpart, deoxycytidine triphosphate, but with distinct implications for DNA methylation patterns .
The synthesis of 5-methyl-dCTP can be achieved through several methods:
The synthesis often involves purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired quality. The final product is characterized by its molecular formula and a molecular weight of approximately 481.18 g/mol .
The molecular structure of 5-methyl-dCTP includes:
This structure allows it to mimic deoxycytidine triphosphate during DNA synthesis while influencing the epigenetic landscape due to its methylation.
5-Methyl-dCTP participates in several key chemical reactions:
During PCR with 5-methyl-dCTP, it has been observed that some templates are not efficiently amplified without modifications to the denaturation temperature or by adding other nucleotide analogs like dITP to destabilize base pairs formed with methylated cytosines .
The mechanism by which 5-methyl-dCTP influences biological processes primarily revolves around its role in DNA synthesis and modification:
Research indicates that alterations in intracellular levels of 5-methyl-dCTP can impact global DNA methylation patterns, which are crucial for maintaining cellular identity and function, particularly in cancer cells where aberrant methylation patterns are common .
5-Methyl-dCTP (5-methyl-2'-deoxycytidine-5'-triphosphate) is enzymatically synthesized through distinct pathways. In mammalian cells, canonical dCTP undergoes methylation by DNA methyltransferases (DNMTs), forming 5-methyl-dCTP as an epigenetic regulator. This modification occurs before incorporation into DNA, enabling direct epigenetic programming during replication [5] [10]. Alternatively, viral-specific pathways exist, as demonstrated in Xanthomonas oryzae infected by bacteriophage XP-12. Here, phage-induced enzymes convert dCTP to 5-methyl-dCTP via methyltransferase activity, which is subsequently deaminated to dTTP by 5-methyl-dCTP deaminase—a novel thymidylate biosynthesis pathway essential for viral replication [4].
Table 1: Enzymatic Pathways Generating 5-Methyl-dCTP
Source | Key Enzyme(s) | Substrate | Function |
---|---|---|---|
Mammalian cells | DNA methyltransferases (DNMTs) | dCTP | Epigenetic DNA modification |
Bacteriophage XP-12 | Methyltransferase + 5-methyl-dCTP deaminase | dCTP | Viral dTTP synthesis |
Sanitizing enzymes tightly regulate cellular 5-methyl-dCTP levels to prevent aberrant DNA incorporation. The MutT enzyme hydrolyzes 5-methyl-dCTP to its monophosphate form, limiting its availability for DNA polymerases [2] [7]. Mycobacteria employ a specialized bifunctional enzyme, Dcd:dut, which selectively deaminates dCTP to dUTP while leaving 5-methyl-dCTP intact. This specificity enables experimental discrimination between canonical and modified dCTP analogs in dNTP pools [2] [7]. Disruption of sanitization pathways elevates 5-methyl-dCTP concentrations, leading to:
Table 2: Sanitizing Enzymes Targeting 5-Methyl-dCTP
Enzyme | Organism | Specificity | Biological Consequence of Dysfunction |
---|---|---|---|
MutT | Mammals | Hydrolyzes 5-methyl-dCTP | Increased mutagenesis, DNA damage |
Dcd:dut | Mycobacterium tuberculosis | Deaminates dCTP (spares 5-methyl-dCTP) | dUTP accumulation, uracil misincorporation |
Canonical dNTPs and 5-methyl-dCTP exist in dynamic equilibrium, with imbalances directly impacting genomic stability. The 10–100-fold lower concentration of 5-methyl-dCTP compared to dCTP necessitates ultrasensitive detection methods [2] [7]. Fluorescence-based enzymatic assays reveal that oxidative stress or alkylating agents chemically convert canonical dNTPs to noncanonical forms, expanding the modified nucleotide pool. Crucially, 5-methyl-dCTP competes with dCTP for incorporation during DNA synthesis, leading to:
Table 3: Key Properties of 5-Methyl-dCTP
Property | Value/Description | Source |
---|---|---|
Chemical formula | C₁₀H₁₈N₃O₁₃P₃ (free acid) | [3] [5] [9] |
Molecular weight | 481.18 g/mol (free acid) | [3] [5] |
CAS number | 22003-12-9 | [3] [8] |
Absorption maximum (λₘₐₓ) | 277 nm (ε = 9.0 L mmol⁻¹ cm⁻¹ in Tris-HCl, pH 7.5) | [3] [8] |
Cellular concentration | ~10–100-fold lower than dCTP | [2] [7] |
Primary cellular function | Epigenetic modification, replication origin specification | [5] [10] |
Schematic: Metabolic Crosstalk Involving 5-Methyl-dCTP
Canonical dCTP Pool │ ├── Methylation (DNMTs) → 5-Methyl-dCTP → [Sanitization by MutT] │ │ │ ├── Incorporation into DNA (epigenetic marking) │ └── Oxidation (TET enzymes) → 5-hm-dCTP → Replication origin specification [10] │ └── Chemical modification (oxidation/alkylation) → Noncanonical dNTPs → [Sanitization by dUTPase/MazG]
This integrated metabolic network underscores the dual role of 5-methyl-dCTP: as an epigenetic regulator and a potential threat to genomic integrity if not strictly controlled by dedicated sanitization pathways.
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